molecular formula C9H8ClN3O2 B13019316 Methyl4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Methyl4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B13019316
M. Wt: 225.63 g/mol
InChI Key: IJQYBELLWXPFBF-UHFFFAOYSA-N
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Description

Methyl4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is known for its unique bicyclic structure, which includes a nitrogen-nitrogen bond with a bridgehead nitrogen.

Preparation Methods

The synthesis of Methyl4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several methods:

    Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.

    Synthesis via Bromohydrazone: This route includes the formation of bromohydrazone intermediates, which are then cyclized to yield the target compound.

    Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.

    Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.

    Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.

    Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.

Chemical Reactions Analysis

Methyl4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using appropriate reagents.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

Methyl4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a kinase inhibitor, binding to the active site of kinases and inhibiting their activity. This inhibition can lead to the suppression of cellular proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be compared with other similar compounds, such as:

The unique structure of this compound, particularly the position of the carboxylate group, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-5-11-8(10)6-3-4-7(9(14)15-2)13(6)12-5/h3-4H,1-2H3

InChI Key

IJQYBELLWXPFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2C(=O)OC)C(=N1)Cl

Origin of Product

United States

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